1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The dimethyl, ethylpropyl, and nitro groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the nitro group can be introduced via nitration using nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzimidazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often under basic conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of novel polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- depends on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, thereby modulating biological activity.
Binding to Receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: The compound could bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents, such as 2-methyl-1H-benzimidazole-5-carboxylic acid.
Nitrobenzimidazoles: Compounds with nitro groups on the benzimidazole ring, such as 5-nitro-1H-benzimidazole.
Dimethylbenzimidazoles: Compounds with dimethyl groups on the benzimidazole ring, such as 2,6-dimethyl-1H-benzimidazole.
Uniqueness
1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
127971-62-4 |
---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-5-10(6-2)17-9(4)16-12-7-11(15(19)20)8(3)13(14(12)17)18(21)22/h7,10H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
MUDHIGKTXPXFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=NC2=C1C(=C(C(=C2)C(=O)O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.